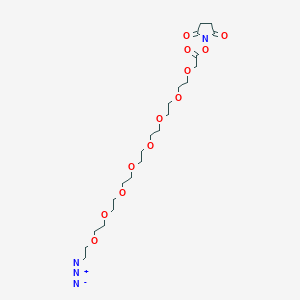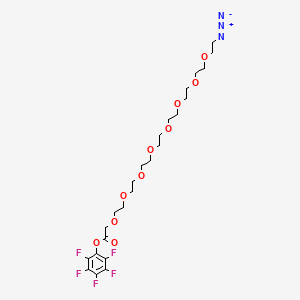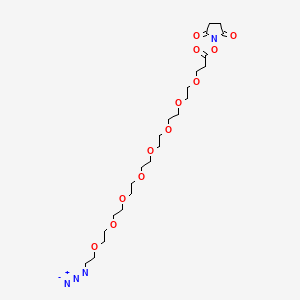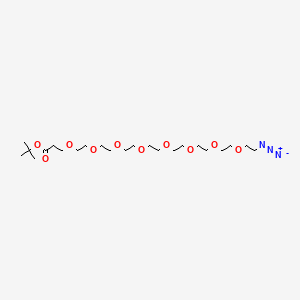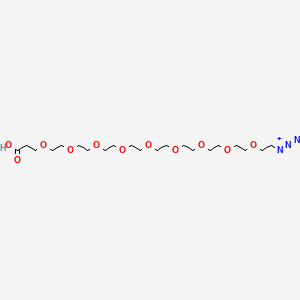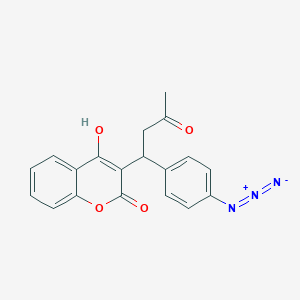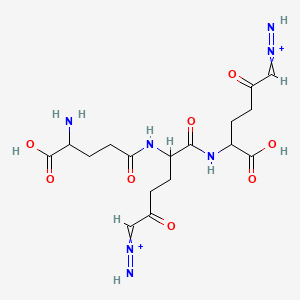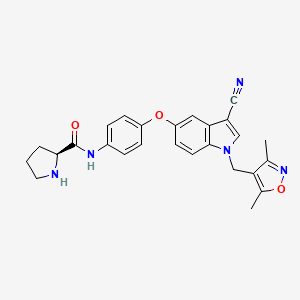
BAZ2-ICR
Vue d'ensemble
Description
BAZ2-ICR est une sonde chimique spécifiquement conçue pour cibler les domaines bromodomaines des protéines BAZ2A et BAZ2B. Ces protéines font partie de la famille des doigts de zinc adjacents au domaine bromodomaine, qui sont impliquées dans le remodelage de la chromatine et la régulation des ARN non codants. This compound a été développé en tant qu'inhibiteur puissant, sélectif et actif sur les cellules, ce qui en fait un outil précieux pour étudier les fonctions biologiques de BAZ2A et BAZ2B .
Applications De Recherche Scientifique
BAZ2-ICR is widely used in scientific research to study the biological functions of BAZ2A and BAZ2B. Its applications include:
Mécanisme D'action
Target of Action
The primary targets of BAZ2-ICR are the bromodomains of BAZ2A and BAZ2B . These proteins play essential roles in chromatin remodeling and regulation of noncoding RNAs . This compound has been shown to bind to BAZ2A with a KD of 109 nM and to BAZ2B with a KD of 170 nM .
Mode of Action
This compound interacts with its targets, BAZ2A and BAZ2B, by occupying the shallow bromodomain pockets through an intramolecular aromatic stacking interaction . This interaction displaces BAZ2 bromodomains in living cells .
Biochemical Pathways
BAZ2A and BAZ2B are part of the imitation switch (ISWI) chromatin remodeling complexes . BAZ2A forms the nucleolar remodeling complex (NoRC) with ATPase sucrose nonfermenting-2 homologue (SNF2h), which regulates the expression of noncoding RNAs and establishes a repressive heterochromatic structure at centromeres and telomeres . BAZ2B is believed to regulate nucleosome mobilization along linear DNA .
Pharmacokinetics
The pharmacokinetic properties of this compound include a LogD of 1.05, a solubility of 25 mM (D2O), and a bioavailability (F) of 70% . These properties impact the compound’s bioavailability and its ability to exert its effects in the body.
Result of Action
The action of this compound results in accelerated liver healing after diverse injuries . It also exhibits improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability . In addition, this compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 µM in the BAZ2A FRAP assay .
Analyse Biochimique
Biochemical Properties
BAZ2-ICR plays a significant role in biochemical reactions by interacting with the bromodomains of BAZ2A and BAZ2B . The interaction is characterized by an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets .
Cellular Effects
This compound influences cell function by modulating gene transcription . It selectively inhibits the bromodomains of BAZ2A/B, which play essential roles in chromatin remodeling and regulation of noncoding RNAs .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bromodomains of BAZ2A/B . This binding interaction inhibits the function of these bromodomains, thereby modulating gene transcription .
Temporal Effects in Laboratory Settings
This compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 μM in the BAZ2A FRAP assay . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, it is known that this compound is a potent inhibitor with IC50s of 130 nM and 180 nM for BAZ2A/B, respectively .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in chromatin remodeling and gene transcription .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound is transported to the nucleus where it interacts with the bromodomains of BAZ2A/B .
Subcellular Localization
Given the role of this compound as a bromodomain inhibitor, it is likely localized to the nucleus where it interacts with the bromodomains of BAZ2A/B . This interaction likely affects the activity and function of these bromodomains, thereby influencing gene transcription .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de BAZ2-ICR implique l'optimisation d'un composé de départ faiblement puissant par une conception basée sur la structure. Une caractéristique clé des inhibiteurs est une interaction d'empilement aromatique intramoléculaire qui occupe efficacement les poches peu profondes du domaine bromodomaine . La voie de synthèse implique généralement plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure pour améliorer la puissance et la sélectivité.
Méthodes de production industrielle
. Ces fournisseurs suivent probablement des protocoles standardisés pour la synthèse et la purification à grande échelle afin de garantir une pureté et une constance élevées.
Analyse Des Réactions Chimiques
Types de réactions
BAZ2-ICR subit principalement des interactions de liaison avec ses domaines bromodomaines cibles plutôt que des réactions chimiques traditionnelles telles que l'oxydation ou la réduction. La conception du composé se concentre sur sa capacité à se lier sélectivement aux domaines bromodomaines de BAZ2A et BAZ2B, inhibant ainsi leur fonction .
Réactifs et conditions courants
La synthèse de this compound implique des réactifs et des conditions organiques courants typiques de la chimie médicinale, notamment l'utilisation de groupes protecteurs, de réactifs de couplage et de techniques de purification telles que la chromatographie .
Principaux produits formés
Le principal produit d'intérêt est this compound lui-même, qui se caractérise par sa grande sélectivité et sa puissance contre les domaines bromodomaines BAZ2A et BAZ2B .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique pour étudier les fonctions biologiques de BAZ2A et BAZ2B. Ses applications comprennent :
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement aux domaines bromodomaines de BAZ2A et BAZ2B. Cette liaison inhibe l'interaction de ces domaines bromodomaines avec les résidus de lysine acétylés sur les queues d'histones, modulant ainsi la transcription des gènes. L'inhibition de BAZ2A et BAZ2B affecte la structure de la chromatine et l'expression des ARN non codants, entraînant des modifications des fonctions cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
BAZ2-ICR est unique en raison de sa grande sélectivité et de sa puissance pour les domaines bromodomaines BAZ2A et BAZ2B, avec des effets hors cible minimes sur d'autres domaines bromodomaines . Cette spécificité en fait un excellent outil pour étudier les rôles biologiques distincts de BAZ2A et BAZ2B sans affecter d'autres protéines contenant un domaine bromodomaine.
Propriétés
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVGDGTWNQAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?
A1: this compound is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.
Q2: How does this compound interact with the BAZ2 bromodomains?
A2: this compound binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the this compound molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of this compound and its analogues within the bromodomain binding site [, ].
Q3: Has the development of this compound provided any insights into designing future BAZ2A/B inhibitors?
A3: Yes, the crystallographic studies of BAZ2A in complex with this compound and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].
Q4: Does inhibiting the bromodomains of BAZ2A with this compound completely abolish the protein's function?
A4: While this compound effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



